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Compound of Interest

Compound Name: 13-cis-Lycopene

Cat. No.: B082249

A comprehensive analysis of scientific studies reveals that the processing of tomatoes
significantly enhances the bioavailability of 13-cis-lycopene, a potent antioxidant. This
increased bioavailability is attributed to the breakdown of the tomato's rigid cell walls and the
heat-induced conversion of all-trans-lycopene to the more readily absorbable cis-isomers.

For researchers, scientists, and professionals in drug development, understanding the factors
that influence the bioavailability of bioactive compounds like lycopene is crucial. Evidence from
multiple human clinical trials consistently demonstrates that consuming processed tomato
products, such as paste, sauce, and juice, leads to a greater systemic absorption of lycopene
compared to the consumption of an equivalent amount from raw tomatoes.

The key to this enhanced bioavailability lies in the physical and chemical changes that occur
during processing. The mechanical and thermal stress of processing disrupts the food matrix,
releasing lycopene from the chromoplasts where it is stored. Furthermore, the application of
heat promotes the isomerization of the naturally predominant all-trans-lycopene to its cis-
isomers, including 13-cis-lycopene. These cis-isomers are more soluble in bile acid micelles, a
critical step for absorption in the small intestine.

Quantitative Comparison of Lycopene
Bioavailability

The following table summarizes the quantitative data from key studies comparing the
bioavailability of lycopene from various raw and processed tomato products. The data
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consistently shows a significant increase in bioavailability from processed forms.

Tomato Product

Comparison

Key Finding

Reference

Tomato Paste

vs. Fresh Tomatoes

2.5 times higher total
lycopene peak
concentration and 3.8-
fold higher Area Under
the Curve (AUC)
response.[1][2]

Gartner C, Stahl W,
Sies H. Am J Clin
Nutr. 1997.[1][2]

Tangerine Tomato

Juice

vs. Red Tomato Juice

8.5-fold increase in
lycopene

bioavailability.

Moran NE, et al. Mol
Nutr Food Res. 2015.

Tomato Purée

vs. Raw Tomato

Significantly higher
plasma total lycopene

concentration.

Porrini M, Riso P,
Testolin G. Br J Nutr.
1998.

Various Processed

Products

Pre- vs. Post-

Intervention

Significant increase in
serum lycopene levels
after 4 weeks of
consuming tomato
juice, sauce, paste,

ketchup, and soup.[3]

Rao AV, Shen H. Can
J Diet Pract Res.
2004.[3]

Experimental Protocols

The findings presented in this guide are supported by rigorous scientific methodologies. Below

are detailed experimental protocols from key cited studies.

Study 1: Gartner et al., 1997 - Bioavailability from

Tomato Paste

o Objective: To compare the bioavailability of lycopene from a single dose of fresh tomatoes

versus tomato paste.

o Study Design: A randomized crossover study.
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o Participants: Five healthy adult subjects.

¢ Intervention: Participants consumed a diet low in carotenoids for three days prior to the
study. On the study days, following an overnight fast, they consumed either 400g of fresh
tomatoes or 40g of tomato paste, each providing 23 mg of lycopene. Both meals were
supplemented with 15¢g of corn oil to facilitate absorption.[4]

o Data Collection: Blood samples were collected before and at several intervals after the meal.

e Analytical Method: Lycopene concentrations in the chylomicron fraction of the blood were
analyzed using High-Performance Liquid Chromatography (HPLC).[1]

Study 2: Moran et al., 2015 - Bioavailability from
Tangerine Tomato Juice

¢ Objective: To compare the bioavailability of lycopene from cis-isomer-rich tangerine tomato
juice versus all-trans-isomer-rich red tomato juice.

o Study Design: A randomized, crossover clinical trial.
o Participants: Eleven healthy subjects (6 male, 5 female).

« Intervention: Subjects consumed two test meals, each delivering 10 mg of lycopene, from
either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).

» Data Collection: Blood was sampled over a 12-hour period.

» Analytical Method: The triglyceride-rich lipoprotein (TRL) fractions of plasma were isolated,
and lycopene concentrations were analyzed using HPLC with diode-array detection and
mass spectrometry (HPLC-DAD-MS/MS).

Lycopene Absorption and Metabolism Pathway

The absorption of lycopene is a complex process that begins in the small intestine. The
following diagram illustrates the key steps in the uptake and initial metabolism of lycopene by
intestinal cells (enterocytes).
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Caption: Cellular uptake and metabolism of lycopene in the small intestine.

Experimental Workflow for a Lycopene
Bioavailability Study

The following diagram outlines a typical experimental workflow for a clinical trial designed to
assess the bioavailability of lycopene from different food sources.
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Caption: A typical experimental workflow for a lycopene bioavailability study.
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In conclusion, the scientific evidence strongly supports the superior bioavailability of 13-cis-
lycopene from processed tomato products when compared to their raw counterparts. This is a
critical consideration for researchers investigating the health benefits of lycopene and for
professionals involved in the development of functional foods and dietary supplements. The
provided data and experimental outlines offer a solid foundation for further research and
development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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